1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea
CAS No.: 669757-93-1
Cat. No.: VC4899008
Molecular Formula: C19H15Cl2N3O
Molecular Weight: 372.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 669757-93-1 |
|---|---|
| Molecular Formula | C19H15Cl2N3O |
| Molecular Weight | 372.25 |
| IUPAC Name | 1-(3,4-dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea |
| Standard InChI | InChI=1S/C19H15Cl2N3O/c20-17-6-5-16(12-18(17)21)24-19(25)23-15-3-1-13(2-4-15)11-14-7-9-22-10-8-14/h1-10,12H,11H2,(H2,23,24,25) |
| Standard InChI Key | OKHMDNMFVSTLMD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises two distinct aromatic systems:
-
3,4-Dichlorophenyl group: A benzene ring substituted with chlorine atoms at the 3rd and 4th positions, enhancing electrophilicity and steric bulk.
-
4-(Pyridin-4-ylmethyl)phenyl group: A benzene ring linked to a pyridine heterocycle via a methylene bridge, introducing hydrogen-bonding capabilities and π-stacking potential.
The urea (–NH–CO–NH–) bridge connects these groups, creating a planar, rigid scaffold conducive to intermolecular interactions .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular formula | C₁₉H₁₄Cl₂N₃O |
| Molecular weight | 381.24 g/mol |
| Melting point | 215–220 °C (predicted) |
| LogP (lipophilicity) | 3.8 ± 0.2 |
| Solubility in water | <0.1 mg/mL (25°C) |
| Hydrogen bond donors | 2 |
| Hydrogen bond acceptors | 4 |
The low aqueous solubility and moderate lipophilicity suggest suitability for membrane penetration, a critical factor in drug design .
Synthetic Methodologies
General Synthesis Route
The compound is typically synthesized via a two-step protocol:
-
Formation of the urea bridge: Reacting 3,4-dichlorophenyl isocyanate with 4-(pyridin-4-ylmethyl)aniline in anhydrous toluene at 80–90°C for 12–16 hours.
-
Purification: Column chromatography using hexane/ethyl acetate (70:30) to isolate the product in >75% yield .
Optimization of Reaction Conditions
A systematic study of catalysts and solvents (Table 1) revealed that benzoic acid (20 mol%) in toluene at 90°C provided the highest yield (86%) .
Table 1: Catalyst Screening for Urea Formation
| Entry | Catalyst (20 mol%) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | TFA | Toluene | 50 | 72 |
| 2 | Benzoic acid | Toluene | 90 | 86 |
| 3 | p-TSA | Toluene | 80 | 79 |
| 4 | None | Toluene | 80 | 71 |
The use of toluene as a solvent minimized side reactions compared to polar solvents like acetonitrile or water .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound demonstrates moderate inhibitory activity against tyrosine kinases (IC₅₀ = 2.3 ± 0.4 μM) and phosphodiesterase-4 (IC₅₀ = 5.1 ± 0.7 μM). The dichlorophenyl group likely engages in hydrophobic interactions with enzyme active sites, while the pyridine nitrogen participates in hydrogen bonding .
Antiproliferative Effects
In vitro assays against MCF-7 breast cancer cells revealed a dose-dependent reduction in viability (Table 2).
Table 2: Cytotoxicity in MCF-7 Cells
| Concentration (μM) | Viability (%) |
|---|---|
| 10 | 78 ± 3 |
| 20 | 54 ± 4 |
| 50 | 29 ± 2 |
Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Replacing the pyridinylmethyl group with 6,7-dimethoxy-3,4-dihydroisoquinoline (as in analog 11g ) reduces kinase inhibition (IC₅₀ = 8.9 μM) but enhances solubility (1.2 mg/mL). This highlights the trade-off between target affinity and physicochemical optimization.
Role of Halogenation
The 3,4-dichloro substitution pattern is critical for activity. Mono-chlorinated analogs show 3–5-fold lower potency, while fluorinated derivatives (e.g., 3-chloro-4-fluorophenyl) exhibit improved metabolic stability but reduced cell permeability .
Industrial and Research Applications
Medicinal Chemistry
-
Lead compound: Serves as a scaffold for developing kinase inhibitors in oncology.
-
Prodrug potential: The urea moiety can be modified to enhance bioavailability.
Materials Science
-
Coordination polymers: The pyridine nitrogen facilitates metal-ligand interactions, enabling the synthesis of luminescent materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume